molecular formula C20H15N3O B8782586 1H-Benzimidazole-7-carboxamide, 2-[1,1'-biphenyl]-4-yl-

1H-Benzimidazole-7-carboxamide, 2-[1,1'-biphenyl]-4-yl-

Cat. No.: B8782586
M. Wt: 313.4 g/mol
InChI Key: YTKLAAYEYWFEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-7-carboxamide, 2-[1,1’-biphenyl]-4-yl- is a heterocyclic aromatic compound that features a benzimidazole core fused with a carboxamide group and a biphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-7-carboxamide, 2-[1,1’-biphenyl]-4-yl- typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 1,2-diaminobenzene with glycolic acid in a hydrochloric aqueous solution, followed by cyclization and subsequent functional group modifications . The reaction conditions often include elevated temperatures and the use of strong acids or bases to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-7-carboxamide, 2-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes .

Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-phenylphenyl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C20H15N3O/c21-19(24)16-7-4-8-17-18(16)23-20(22-17)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H2,21,24)(H,22,23)

InChI Key

YTKLAAYEYWFEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 2-biphenyl-4-yl-1H-benzoimidazole-4-carboxylic acid (0.35 g, 1.1 mmol) in THF (20 mL) was added N-methyl morpholine (0.2 mL, 1.6 mmol) and the mixture was cooled to −50° C. Isobutyl chloroformate (0.22 mL, 1.6 mmol) was then added drop wise, the reaction mixture was warmed to −10° C. and stirred for 2 h. The reaction mixture was again cooled to −50° C. and purged with ammonia gas for 10 minutes. Reaction mixture warmed to room temperature and stirred for 1 hour. TLC showed completion of the reaction. The crude mixture was filtered and the filtrate concentrated. The resulting residue was stirred with hexane and the free solid formed filtered and dried to obtain title compound (0.24 g, 70%).
Name
2-biphenyl-4-yl-1H-benzoimidazole-4-carboxylic acid
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.